molecular formula C10H13NO2 B1585118 N-(2-Methoxy-5-methylphenyl)acetamide CAS No. 6962-44-3

N-(2-Methoxy-5-methylphenyl)acetamide

Cat. No. B1585118
CAS RN: 6962-44-3
M. Wt: 179.22 g/mol
InChI Key: POLMNXCVMYMLSF-UHFFFAOYSA-N
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Description

“N-(2-Methoxy-5-methylphenyl)acetamide” is a chemical compound with the linear formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-Methoxy-5-methylphenyl)acetamide” can be represented by the SMILES string COC1=CC=C(C)C=C1NC(C)=O . For a detailed molecular structure analysis, please refer to specialized chemistry literature or databases .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

N-(2-Methoxy-5-methylphenyl)acetamide is structurally related to several chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor. These herbicides are widely used in agriculture for crop production. Studies have investigated the metabolism of these herbicides in human and rat liver microsomes, highlighting the metabolic pathways and intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) (Coleman et al., 2000). Additionally, the environmental fate and behavior of these herbicides, including their adsorption, mobility, and efficacy, are influenced by soil properties, which can be important for understanding their environmental impact (Peter & Weber, 1985).

Biotransformation and Photodegradation

The fungus Cunninghamella elegans can biotransform metolachlor, a related compound, indicating the potential for microbial degradation of similar compounds in the environment. This process involves multiple site oxidation, O-demethylation, and hydroxylation (Pothuluri et al., 1997). Additionally, the photodegradation of metolachlor in water under sunlight has been studied, providing insights into the environmental breakdown of similar compounds (Kochany & Maguire, 1994).

Groundwater Contamination Risk

The leaching behavior and potential for groundwater contamination by acetochlor, a structurally related compound, have been compared with alachlor and metolachlor. These studies can providea framework for assessing the environmental risk of related compounds such as N-(2-Methoxy-5-methylphenyl)acetamide. The herbicide's classification as a leacher in soil and its potential for contaminating groundwater are important aspects to consider (Balinova, 1997).

Herbicide Residue in Agricultural Systems

Studies have also focused on the occurrence and transport of acetochlor in streams, providing insights into the environmental distribution of such herbicides. These findings are relevant for understanding the broader environmental implications of similar compounds (Clark & Goolsby, 1999).

Catalytic Synthesis

Research on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for producing azo disperse dyes, could provide insights into sustainable and efficient synthesis methods for related compounds (Zhang Qun-feng, 2008).

Safety And Hazards

The safety data sheet for “N-(2-Methoxy-5-methylphenyl)acetamide” was not available in the search results. For safety and hazard information, please refer to the compound’s Material Safety Data Sheet (MSDS) or other reliable sources .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-10(13-3)9(6-7)11-8(2)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLMNXCVMYMLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064522
Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-5-methylphenyl)acetamide

CAS RN

6962-44-3
Record name N-(2-Methoxy-5-methylphenyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-meta-acetoluidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-meta-acetoluidide
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Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxy-5-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.416
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wang, H Li, D Zhang, P Huang… - European Journal of …, 2013 - Wiley Online Library
An efficient and divergent one‐pot synthesis of α,α‐dihaloamides from readily available β‐oxo amides based on the selection of reaction conditions is reported. α,α‐Dihalo‐β‐oxo …
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
In this study, a new series of more than 60 quinoline derivatives has been synthesized and evaluated against Mycobacterium tuberculosis (H37Rv). Apart from the SAR exploration …
Number of citations: 49 pubs.acs.org
SC Araujo, RM de Angelo, H Barbosa… - European Journal of …, 2023 - Elsevier
Chagas disease, after more than a century after its discovery, is still a major public health problem. It is estimated that approximately 10 million people worldwide are infected with T. …
Number of citations: 3 www.sciencedirect.com
TS Jiang, GW Wang - The Journal of Organic Chemistry, 2012 - ACS Publications
A palladium-catalyzed ortho-alkoxylation of anilides with both primary and secondary alcohols via ligand-directed C–H activation has been explored. This alkoxylation promoted by …
Number of citations: 146 pubs.acs.org

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